molecular formula CH2BClF3- B12825722 Chloromethyl(trifluoro)boranuide

Chloromethyl(trifluoro)boranuide

Cat. No.: B12825722
M. Wt: 117.29 g/mol
InChI Key: FGIGFYXMYANPTL-UHFFFAOYSA-N
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Description

It is a white crystalline substance that is soluble in water and organic solvents . This compound is part of the organotrifluoroborate family, which is known for its stability and reactivity in various chemical reactions.

Preparation Methods

Chloromethyl(trifluoro)boranuide is typically prepared by reacting chloromethyl trifluoroborate with a base. Common reaction conditions involve the use of organic solvents such as ethanol or dimethyl sulfoxide . The synthesis process is relatively straightforward and can be performed under mild conditions, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

Chloromethyl(trifluoro)boranuide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically carbon-carbon bonded compounds and esters.

Mechanism of Action

The mechanism by which chloromethyl(trifluoro)boranuide exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling reactions. . The molecular targets and pathways involved include the palladium catalyst and the organic substrates that participate in the coupling reaction.

Comparison with Similar Compounds

Chloromethyl(trifluoro)boranuide is unique among organotrifluoroborates due to its stability and reactivity under a wide range of conditions. Similar compounds include:

Properties

Molecular Formula

CH2BClF3-

Molecular Weight

117.29 g/mol

IUPAC Name

chloromethyl(trifluoro)boranuide

InChI

InChI=1S/CH2BClF3/c3-1-2(4,5)6/h1H2/q-1

InChI Key

FGIGFYXMYANPTL-UHFFFAOYSA-N

Canonical SMILES

[B-](CCl)(F)(F)F

Origin of Product

United States

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